Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
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Description
Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C20H16Cl2N4O4S2 and its molecular weight is 511.39. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-((5-(2,5-dichlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Molecular Formula : C₁₈H₁₈Cl₂N₄O₃S
- Molecular Weight : 413.34 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiadiazole derivatives. For instance, compounds featuring the 1,3,4-thiadiazole moiety have shown promising cytotoxic effects against various cancer cell lines. In a study evaluating the efficacy of similar compounds:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | K562 (CML) | 7.4 |
Compound B | HepG2 (Liver Cancer) | 4.37 |
Compound C | A549 (Lung Cancer) | 8.03 |
These results suggest that this compound may exhibit comparable or enhanced antitumor properties due to its structural similarities with these effective compounds .
Antimicrobial Activity
The antimicrobial properties of thiadiazole derivatives have also been extensively documented. Studies indicate that these compounds possess significant activity against a range of pathogens. The following table summarizes findings from various studies on the antimicrobial effects of thiadiazole derivatives:
Pathogen | Activity Observed | Reference |
---|---|---|
Staphylococcus aureus | Moderate Inhibition | |
Escherichia coli | Strong Inhibition | |
Candida albicans | Significant Activity |
The mechanism behind this activity often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer cell proliferation and survival.
- Interference with Nucleic Acid Synthesis : Thiadiazole derivatives can inhibit RNA and DNA synthesis without affecting protein synthesis directly .
- Antimicrobial Mechanisms : The presence of the thiadiazole ring enhances interaction with biological targets in pathogens, leading to effective inhibition.
Case Studies and Research Findings
Several case studies have illustrated the efficacy of thiadiazole-based compounds:
- Study on Cancer Cell Lines : A recent study demonstrated that a derivative similar to this compound showed selective toxicity towards cancer cells while sparing normal cells .
- Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for developing new antibiotics .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2,5-dichlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N4O4S2/c1-2-30-18(29)11-3-6-13(7-4-11)23-16(27)10-31-20-26-25-19(32-20)24-17(28)14-9-12(21)5-8-15(14)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDJCHRBWNISAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.